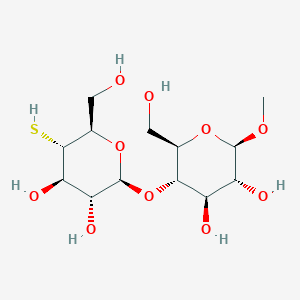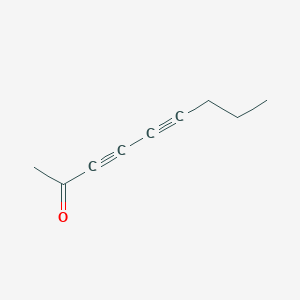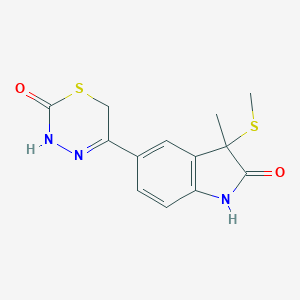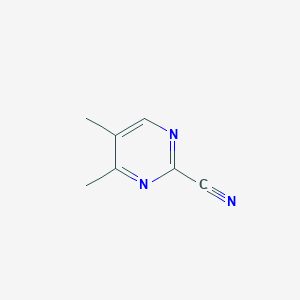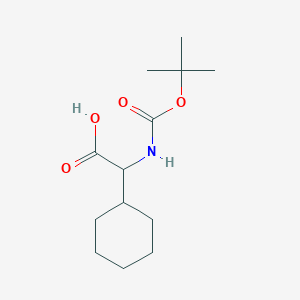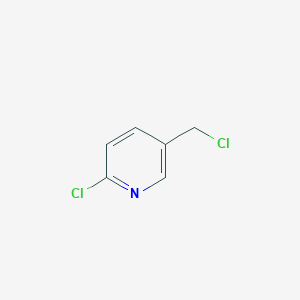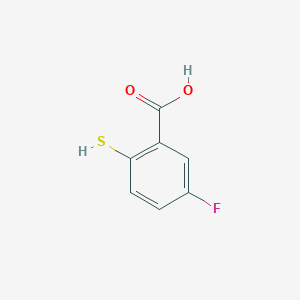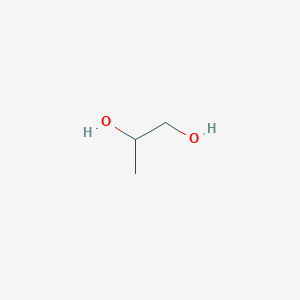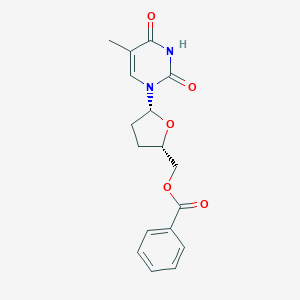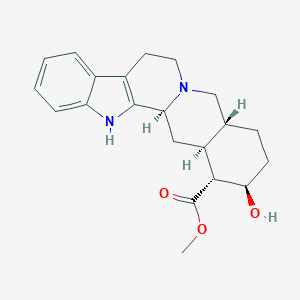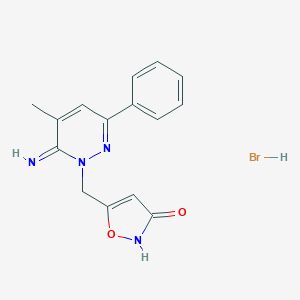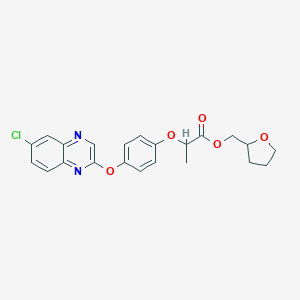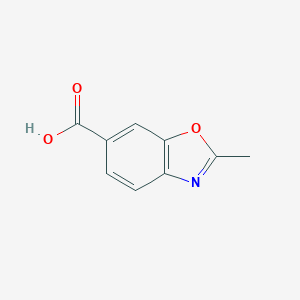
2-甲基-1,3-苯并恶唑-6-羧酸
描述
Synthesis Analysis
The synthesis of benzoxazole derivatives, including 2-Methyl-1,3-benzoxazole-6-carboxylic acid, can be efficiently achieved through a variety of methods. A notable approach is the one-step synthesis from carboxylic acids using 2-aminophenols or 1,2-phenylenediamines, facilitated by PS-PPh3 resin and microwave heating, which results in high yields and purities of benzoxazoles (Wang et al., 2006). Another method involves the direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation, leading to the synthesis of 2-substituted benzoxazoles under metal and solvent-free conditions, showcasing the versatility of this compound's synthesis (Kumar et al., 2005).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by the presence of a benzoxazole ring, which imparts unique electronic and steric properties to these molecules. The crystal structure of a related benzoxazole derivative was determined through X-ray analysis, highlighting the significance of understanding the spatial arrangement of atoms for predicting the reactivity and interaction of these molecules (Belhouchet et al., 2012).
Chemical Reactions and Properties
Benzoxazoles, including 2-Methyl-1,3-benzoxazole-6-carboxylic acid, participate in various chemical reactions, demonstrating their reactivity and utility in organic synthesis. For instance, their ability to undergo facile substitution reactions allows for the introduction of different functional groups, which can significantly alter their physical and chemical properties. The synthesis of benzoxazole and benzothiazole derivatives from N-protected amino acids and carboxylic acids, utilizing a metal-free and catalytic method, exemplifies the chemical versatility of benzoxazoles (Dev et al., 2016).
科学研究应用
Synthesis of Benzoxazoles
- Scientific Field : Synthetic Organic Chemistry
- Application Summary : 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is used in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Methods of Application : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results or Outcomes : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Synthesis of Orexin 1 Receptor Antagonists
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is used in the synthesis of orexin 1 receptor antagonists, which are used in the treatment of obesity .
Synthesis of HIV-1 Protease Inhibitors Enhancers
- Scientific Field : Medicinal Chemistry
- Application Summary : 2-Methyl-1,3-benzoxazole-6-carboxylic Acid is also used in the synthesis of novel benzoxazole amides as novel enhancers of HIV-1 protease inhibitors .
Synthesis of Bis-Styryl Dyes
- Scientific Field : Dye Chemistry
- Application Summary : 2-Methylbenzoxazole has been used in the synthesis of bis-styryl dyes . Styryl dyes are a class of organic compounds that are often used as fluorescent dyes and biological stains .
Synthesis of Other Organic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : 2-Methylbenzoxazole is also used in the synthesis of other organic compounds . This broad application allows for the creation of a wide variety of chemical structures for various purposes .
Synthesis of N-Heterocycles and O-Heterocycles
安全和危害
2-Methyl-1,3-benzoxazole-6-carboxylic acid is classified as Acute toxicity - Category 4, Oral; Skin irritation, Category 2; Eye irritation, Category 2; Acute toxicity - Category 4, Inhalation; Specific target organ toxicity – single exposure, Category 3 . It is harmful if swallowed or inhaled, and may cause skin and eye irritation . It may also cause respiratory irritation .
属性
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDDTFAVDJJAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594220 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
CAS RN |
13452-14-7 | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

